4-(2-Chloroethyl)-1-methylpiperidine
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Overview
Description
4-(2-Chloroethyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing five methylene groups and one amine group. This compound is characterized by the presence of a chloroethyl group attached to the piperidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1-methylpiperidine typically involves the alkylation of 1-methylpiperidine with 2-chloroethanol or 2-chloroethyl chloride. One common method involves the reaction of 1-methylpiperidine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-1-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the chloroethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as ethanol or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products
Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of ethyl-substituted derivatives.
Scientific Research Applications
4-(2-Chloroethyl)-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-1-methylpiperidine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This compound can also act as an alkylating agent, causing DNA cross-linking and strand breaks, which ultimately result in cell death .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
Bis(2-chloroethyl)amine: Contains two chloroethyl groups attached to an amine.
Melphalan: An alkylating agent with a similar chloroethyl group used in cancer treatment.
Uniqueness
4-(2-Chloroethyl)-1-methylpiperidine is unique due to its specific piperidine ring structure combined with a chloroethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H16ClN |
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Molecular Weight |
161.67 g/mol |
IUPAC Name |
4-(2-chloroethyl)-1-methylpiperidine |
InChI |
InChI=1S/C8H16ClN/c1-10-6-3-8(2-5-9)4-7-10/h8H,2-7H2,1H3 |
InChI Key |
GEESGZXBPQEFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CCCl |
Origin of Product |
United States |
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